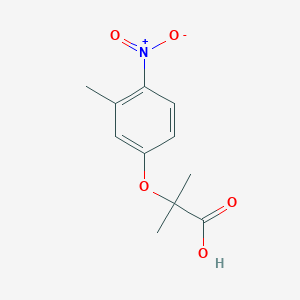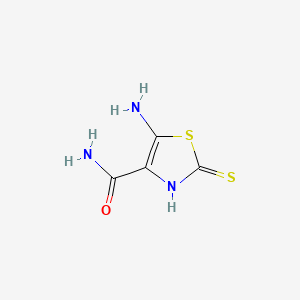
5-AMINO-2-MERCAPTOTHIAZOLE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-mercaptothiazole-4-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 5-amino-2-mercaptothiazole-4-carboxamide involves the reaction of aminocyanacetamide with carbon disulfide. This reaction is typically carried out under reflux conditions in methanol, followed by cooling to precipitate the product . The resultant yellow crystalline material is then filtered and washed with ethyl acetate .
Industrial Production Methods
For industrial-scale production, the synthesis method involves the use of aminocyanacetamide as the starting material. The reaction with carbon disulfide is followed by methylation and reduction steps to yield the desired product . This method is efficient and suitable for large-scale production, providing a high total yield of 79% .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-mercaptothiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can be carried out using reducing agents like Raney nickel.
Substitution: Nucleophilic substitution reactions can occur at the amino or mercapto groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Raney nickel is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: The reduced form of the compound is obtained.
Substitution: Substituted thiazole derivatives are formed.
Applications De Recherche Scientifique
5-Amino-2-mercaptothiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in the development of bioactive molecules.
Industry: The compound is used in the production of dyes, fungicides, and biocides.
Mécanisme D'action
The mechanism of action of 5-amino-2-mercaptothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its chemical modifications. It is known to interfere with the synthesis of nucleic acids and proteins, thereby exhibiting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole-4-carboxylate: This compound is structurally similar and is used in the synthesis of Schiff bases with antimicrobial properties.
Thiazole derivatives: These include compounds like sulfathiazole, which have diverse biological activities such as antimicrobial and antitumor effects.
Uniqueness
5-Amino-2-mercaptothiazole-4-carboxamide stands out due to its unique combination of amino and mercapto groups, which provide it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
52868-63-0 |
|---|---|
Formule moléculaire |
C4H5N3OS2 |
Poids moléculaire |
175.2 g/mol |
Nom IUPAC |
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H5N3OS2/c5-2(8)1-3(6)10-4(9)7-1/h6H2,(H2,5,8)(H,7,9) |
Clé InChI |
RATXLXUSEOETQE-UHFFFAOYSA-N |
SMILES |
C1(=C(SC(=S)N1)N)C(=O)N |
SMILES canonique |
C1(=C(SC(=S)N1)N)C(=O)N |
Key on ui other cas no. |
52868-63-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)
![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)
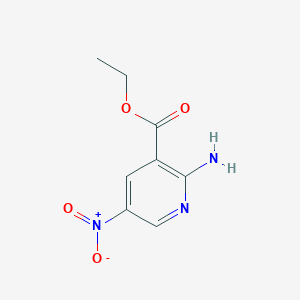

![Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate](/img/structure/B1607971.png)

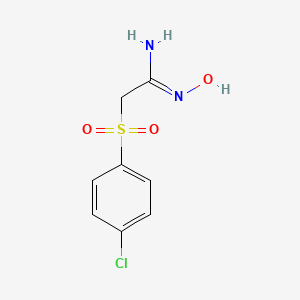
![5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde](/img/structure/B1607976.png)
![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/new.no-structure.jpg)
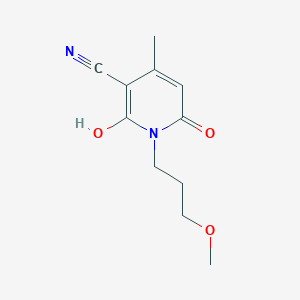
![2-(3-(benzo[d]thiazol-2-yl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B1607980.png)
